

# A Comparative Guide to the Characterization of Disodium 2,5-dihydroxyterephthalate and Alternatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for **Disodium 2,5-dihydroxyterephthalate** and two structurally related alternatives: Disodium Terephthalate and Disodium 4,4'-biphenyldicarboxylate. This document is intended to assist researchers in evaluating these compounds for applications in drug development and materials science by presenting key characterization data in a clear, comparative format, alongside detailed experimental protocols.

#### Introduction

**Disodium 2,5-dihydroxyterephthalate** is a salt of 2,5-dihydroxyterephthalic acid, an organic compound with potential applications in the synthesis of coordination polymers and metalorganic frameworks (MOFs)[1]. The arrangement of its functional groups allows for the formation of robust structures with potential utility in drug delivery and other biomedical applications. For effective and reproducible research, a thorough understanding of its physicochemical properties is essential. This guide provides a cross-validation of its characterization data with that of Disodium Terephthalate, its non-hydroxylated counterpart, and Disodium 4,4'-biphenyldicarboxylate, an extended aromatic analogue.

## **Comparative Characterization Data**



The following tables summarize the key characterization data for **Disodium 2,5-dihydroxyterephthalate** and its alternatives. It is important to note that direct experimental data for the disodium salt of 2,5-dihydroxyterephthalic acid is limited in the public domain. Therefore, data for the parent acid, 2,5-dihydroxyterephthalic acid (DHTA), is included for reference and inference.

**Physical and Chemical Properties** 

Property	Disodium 2,5- dihydroxytere phthalate	2,5- dihydroxytere phthalic Acid (DHTA)	Disodium Terephthalate	Disodium 4,4'- biphenyldicarb oxylate
Molecular Formula	C8H4Na2O6	СвН6О6	C8H4Na2O4	C14H8Na2O4
Molecular Weight	242.08 g/mol	198.13 g/mol	210.09 g/mol [2]	286.19 g/mol
Appearance	-	White to off-white solid[3]	-	-
Solubility	-	Soluble in hot dimethylformami de[3]	Soluble in water	Sparingly soluble in aqueous solutions[4]

## **Spectroscopic Data**

Note: Direct NMR data for **Disodium 2,5-dihydroxyterephthalate** was not readily available. Data for derivatives of 2,5-dihydroxyterephthalic acid are presented for reference.



Parameter	Diethyl 2,5- dihydroxytere phthalate (in CDCl <sub>3</sub> )[5]	2,5- bis(allyloxy)ter ephthalic acid (in DMSO-d <sub>6</sub> ) [5]	Disodium Terephthalate (in D₂O)	Disodium 4,4'- biphenyldicarb oxylate
<sup>1</sup> H NMR (ppm)	10.14 (s, 2H, - OH), 7.47 (s, 2H, Ar-H), 4.40 (q, 4H, -CH <sub>2</sub> -), 1.40 (t, 6H, -CH <sub>3</sub> )	13.02 (s, 2H, - COOH), 7.34 (s, 2H, Ar-H), 6.01 (m, 2H, -CH=), 5.43 (dd, 2H, =CH <sub>2</sub> ), 5.24 (dd, 2H, =CH <sub>2</sub> ), 4.60 (d, 4H, -O-CH <sub>2</sub> -)	~7.8 (s, 4H, Ar- H)	-
<sup>13</sup> C NMR (ppm)	-	166.67 (C=O), 150.09 (C-O), 133.39 (-CH=), 125.36 (Ar-C), 116.92 (=CH <sub>2</sub> ), 115.89 (Ar-C- COOH), 69.42 (- O-CH <sub>2</sub> -)	~176 (C=O), ~136 (Ar-C), ~130 (Ar-CH)	-



Compound	Key Peak Assignments (cm <sup>-1</sup> )	Reference
2,5-dihydroxyterephthalic acid (DHTA)	~3400-3000 (O-H stretch, broad), ~1650 (C=O stretch), ~1600, 1450 (aromatic C=C stretch)	[6]
Disodium Terephthalate	~1558 (asymmetric COO <sup>-</sup> stretch), ~1389 (symmetric COO <sup>-</sup> stretch), ~1088, 1023 (=C-H bend)	[7]
Disodium 4,4'- biphenyldicarboxylate	~1610 (asymmetric COO <sup>-</sup> stretch), ~1400 (symmetric COO <sup>-</sup> stretch), ~850, 770 (aromatic C-H bend)	Inferred from parent acid

X-ray Diffraction (XRD) Data

Compound	Crystal System	Space Group	Key 2θ Peaks (°)	Reference
2,5- dihydroxyterepht halic acid (anhydrous)	Triclinic	P-1	13.0, 15.5, 24.5, 26.2, 28.0	[1]
Disodium Terephthalate	Orthorhombic	Pbc21	9.0, 17.0, 26.8, 28.2, 30.5	[2]
Dicobalt 4,4'- biphenyldicarbox ylate dihydroxide	Triclinic	P-1	-	[7]

## **Experimental Protocols**

The following are detailed methodologies for the key characterization techniques cited in this guide.



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the chemical structure and purity of the compound.

#### Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>). Ensure complete dissolution.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
  - Acquire a one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.
  - Process the data by applying Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional proton-decoupled <sup>13</sup>C NMR spectrum.
  - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 0 to 220 ppm.
  - Process the data similarly to the <sup>1</sup>H NMR spectrum.

#### Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

#### Protocol:

Sample Preparation (ATR):



- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Place a small amount of the powdered sample directly onto the crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Instrumentation: Use a FT-IR spectrometer equipped with a universal ATR accessory.
- Data Acquisition:
  - Collect a background spectrum of the empty ATR crystal.
  - Collect the sample spectrum.
  - Typically, 16-32 scans are co-added at a resolution of 4 cm<sup>-1</sup>.
  - The data is usually collected over a range of 4000-400 cm<sup>-1</sup>.
- Data Analysis:
  - The final spectrum is presented as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).
  - Identify characteristic absorption bands corresponding to specific functional groups.

## X-ray Diffraction (XRD)

Objective: To determine the crystalline structure and phase purity of the compound.

#### Protocol:

- Sample Preparation:
  - Finely grind the crystalline sample to a homogenous powder using a mortar and pestle.
  - Mount the powder on a sample holder, ensuring a flat, level surface.
- Instrumentation: Employ a powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).



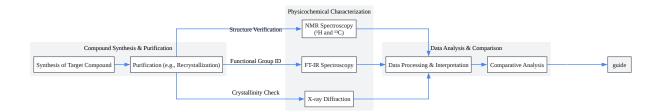
- · Data Acquisition:
  - Scan the sample over a 2θ range of 5° to 80°.
  - Set the step size to 0.02° and the scan speed to 1-2°/min.
- Data Analysis:
  - $\circ$  Process the raw data to identify the positions (20) and intensities of the diffraction peaks.
  - Compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., ICDD) for phase identification.
  - The crystal system and space group can be determined through indexing and refinement procedures.

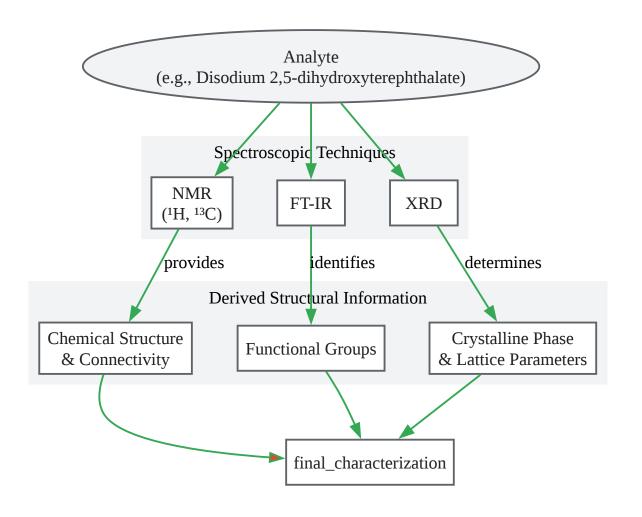
## **Workflow and Pathway Visualizations**

To aid in understanding the experimental and analytical processes, the following diagrams are provided.

## **General Experimental Workflow for Characterization**







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